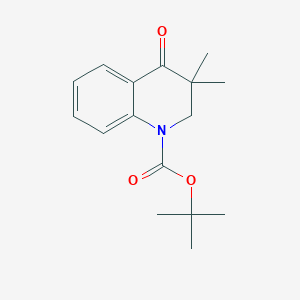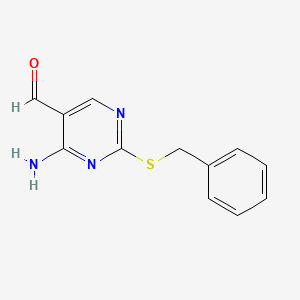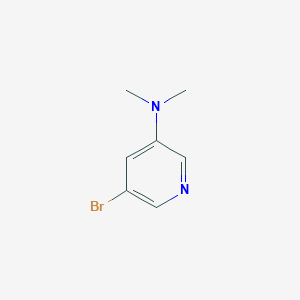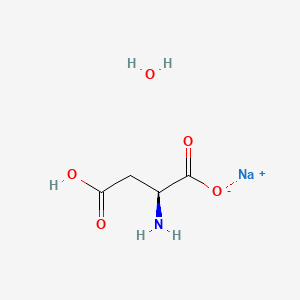
4-Bromo-1H-indole-6-carbonitrile
Overview
Description
4-Bromo-1H-indole-6-carbonitrile (4-Br-1H-indole-6-CN) is a heterocyclic compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 4-Br-1H-indole-6-CN is a colorless, crystalline solid that has been used in various fields, such as organic synthesis, medicinal chemistry, and drug discovery. It is an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals, pesticides, and agrochemicals.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Indoloisoquinoline Carbonitriles Research has demonstrated the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using 2-(2-bromophenyl)-1H-indoles, which are obtained from 1-(2-bromophenyl)ethanones or propan-1-ones through Fischer indole synthesis, indicating a versatile application of bromo-indole carbonitriles in synthesizing complex heterocyclic compounds (Kobayashi et al., 2015).
Structural Analysis and Supramolecular Aggregation A detailed structural analysis of 5-bromo-1H-indol-3-yl pyrrole carbonitrile derivatives revealed their inclination angles and planarity, highlighting their potential in forming specific molecular architectures through hydrogen bonding and π–π interactions, which are crucial in the design of molecular materials and pharmaceuticals (Vimala et al., 2016).
Cytotoxic Evaluation in Cancer Research Compounds synthesized from 1H-indol-3-yltetrazolopyrimidine-6-carbonitrile have shown potent anticancer activities against human cancer cell lines, suggesting the potential therapeutic applications of bromo-indole carbonitriles in oncology (Radwan et al., 2020).
Applications in Drug Design and Molecular Analysis
Quantum Chemical and Molecular Docking Analysis Azaphenantherene derivatives based on bromo-indole carbonitriles have been analyzed for their physicochemical properties and potential as inhibitors of SARS-CoV-2 main protease (Mpro), using quantum chemical and molecular docking analysis. This highlights the role of bromo-indole carbonitriles in developing novel pharmaceuticals (Venkateshan et al., 2020).
Antibacterial Activity and Chemical Synthesis Novel cyanopyridine derivatives synthesized from bromo-pyrrolidinylpyridine carbonitrile demonstrated significant antibacterial activity, showcasing the potential of bromo-indole carbonitriles in synthesizing new antimicrobial agents (Bogdanowicz et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 4-bromo-1h-indole-6-carbonitrile is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biological responses.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, influencing a broad range of biological activities
Pharmacokinetics
Indole derivatives, in general, are known for their broad-spectrum biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemical Analysis
Biochemical Properties
4-Bromo-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance their function . These binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, distribution, and accumulation in target tissues. The localization of this compound within cells can affect its activity and function, as it may concentrate in specific cellular compartments where it can interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
4-bromo-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXMZLHXLYDHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646548 | |
| Record name | 4-Bromo-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-29-1 | |
| Record name | 4-Bromo-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)












